Azido-PEG10-Boc is a specialized compound that combines a polyethylene glycol (PEG) moiety with an azide group and a tert-butyloxycarbonyl (Boc) protected amine. This bifunctional structure is particularly valuable in pharmaceutical research and development, especially in bioconjugation applications. The azide group allows for efficient click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition, while the Boc group protects the amine functionality during synthesis, facilitating selective deprotection when necessary. This compound enhances the solubility, stability, and bioavailability of the resulting conjugates, improving their pharmacokinetic and pharmacodynamic profiles .
Azido-PEG10-Boc is classified as a PEG derivative. It is synthesized from commercially available starting materials through various chemical reactions. The compound is primarily sourced from chemical suppliers specializing in PEG reagents, such as AxisPharm and MedChemExpress, which provide high-purity products for research purposes .
The synthesis of Azido-PEG10-Boc typically involves several key steps:
Azido-PEG10-Boc is primarily utilized in click chemistry reactions, particularly:
The reactivity of the azide group makes it an excellent candidate for forming covalent bonds with various biomolecules, facilitating targeted drug delivery systems and peptide or protein conjugates .
The mechanism by which Azido-PEG10-Boc exerts its effects primarily revolves around its ability to participate in click chemistry reactions. When exposed to an alkyne under copper(I) catalysis, the azide undergoes a transformation that results in the formation of a stable triazole linkage. This process is characterized by high efficiency and selectivity, making it suitable for creating complex biomolecular architectures without significant side reactions .
The presence of hydrophilic PEG segments enhances solubility in aqueous environments, making it ideal for biological studies .
Azido-PEG10-Boc serves multiple roles in scientific research:
Polyethylene Glycol (PEG) serves as a cornerstone in bioconjugation and pharmaceutical engineering due to its unique physicochemical properties. PEG linkers enhance aqueous solubility, prolong circulatory half-life, and reduce immunogenicity of conjugated therapeutic agents. These attributes stem from PEG's hydrophilic nature, molecular flexibility, and capacity to shield conjugated payloads from enzymatic degradation and renal clearance. The polymer creates a hydration shell around biomolecules, sterically hindering interactions with immune cells and proteases while reducing opsonization [2] [6].
The emergence of monodisperse PEG derivatives (e.g., PEG10 with precisely 10 ethylene glycol units) represents a significant advancement over traditional polydisperse PEGs. Unlike polydisperse PEGs—which exhibit variable molecular weights and batch-to-batch heterogeneity—monodisperse variants like PEG10 offer reproducible pharmacokinetics and simplified regulatory characterization. This precision enables consistent drug-linker stoichiometry in critical applications such as:
Table 1: FDA-Approved Therapeutics Utilizing PEG Linkers (Selected Examples)
Trade Name | Active Agent | PEG Function | Approval Year |
---|---|---|---|
Onpattro® | Patisiran | LNP stabilization (2 kDa PEG) | 2018 |
Zynlonta® | Loncastuximab | ADC linker (PEG8 spacer) | 2021 |
Comirnaty™ | mRNA vaccine | LNP delivery (2 kDa PEG lipid) | 2020 |
Adagen® | Adenosine deaminase | Protein half-life extension | 1990 |
Asclera® | Polidocanol | Small-molecule solubility (mPEG9) | 2010 |
Azide Group (-N₃):The terminal azide in Azido-PEG10-Boc (CAS 2490419-48-0) enables bioorthogonal "click chemistry" without interfering with native biological processes. This group undergoes two primary reactions:
These reactions facilitate rapid conjugation to alkyne-modified proteins, lipids, or small molecules, making azide-functionalized PEGs indispensable for constructing complex bioconjugates like PROTACs.
tert-Butyloxycarbonyl (Boc) Protection:The Boc group (C₅H₉O₂–) acts as an amine-protecting moiety that can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid). This allows sequential conjugation strategies:
PEG10 Spacer Characteristics:The decaethylene glycol chain (PEG10) provides a 39-atom tether with these properties:
Table 2: Functional Comparison of Azido-PEG Derivatives
Compound | CAS Registry | Terminal Groups | Key Applications |
---|---|---|---|
Azido-PEG10-Boc | 2490419-48-0 | N₃, Boc-protected amine | PROTAC synthesis, sequential conjugation |
Azido-PEG10-acid | 1644163-57-4 | N₃, COOH | Direct amide coupling |
Azido-PEG10-alcohol | 877239-09-3 | N₃, OH | Derivatization anchor |
Branched Variant | - | N₃, Boc-NH, COOH | Multi-arm conjugates [8] |
The evolution of PEG-based linkers parallels advances in precision chemistry and bioconjugation techniques:
1970s–1980s: Frank Davis pioneers PEGylation by conjugating PEG to bovine serum albumin, demonstrating reduced immunogenicity and extended plasma half-life. This culminates in the 1990 FDA approval of Adagen®—the first PEGylated drug [2] [6].
1990s–2000s: Heterobifunctional PEGs emerge, featuring two distinct reactive groups (e.g., NHS esters, maleimides). These enable site-specific conjugations but lack orthogonality for multi-step reactions. Polydisperse PEGs dominate therapeutics, though batch variability complicates manufacturing [6].
2010s–Present: Three critical innovations reshape the field:
Azido-PEG10-Boc (first reported circa 2020) epitomizes this progression. Its design integrates:
The linker’s commercial availability from multiple suppliers (e.g., MedChemExpress, BroadPharm, Sigma-Aldrich) underscores its adoption in drug discovery pipelines targeting protein degradation, antibody engineering, and nanomedicine [1] [3] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9